3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397228 | |
| Record name | 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302910-87-8 | |
| Record name | 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Secondary Amines with α,β-Unsaturated Carbonyl Intermediates
Chalcone-Derived Enamine Formation
The target compound’s enamine scaffold can be synthesized via condensation of N-methyl-N-(2-phenylethyl)amine with 3-(2-methoxyphenyl)prop-2-en-1-one (a chalcone derivative). In a representative procedure, equimolar amounts of the amine and chalcone are refluxed in toluene with p-toluenesulfonic acid (0.5–1.0 mol%) as a catalyst. Water removal via Dean-Stark apparatus drives the reaction to completion within 10–12 hours, yielding the enamine after workup (58–67% yield). Critical parameters include:
Alkylation of Secondary Amines with Propenyl Halides
SN2 Displacement in Polar Aprotic Solvents
N-Methyl-N-(2-phenylethyl)amine undergoes alkylation with 3-(2-methoxyphenyl)prop-2-en-1-yl bromide in DMF using Na₂CO₃ (2.0–5.0 mol eq.). The reaction proceeds at room temperature (20–25°C) with dropwise addition of the halide to prevent exothermic side reactions. Post-treatment involves extraction with ethyl acetate and brine washing, yielding 63–72% of the target amine.
Key Considerations:
Reductive Amination of 3-(2-Methoxyphenyl)prop-2-enal
Hydrogenation with Raney Nickel
Condensation of the aldehyde with N-methyl-N-(2-phenylethyl)amine in methanol, followed by hydrogenation (30–50 psi H₂, Raney Ni, 6–8 h), affords the saturated amine. However, over-reduction of the double bond occurs in >90% of cases, making this route unsuitable for enamine synthesis.
Organocatalytic Enamine Synthesis
BEMP-Catalyzed Intramolecular Hydroamidation
While primarily used for imidazolidinones, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes enamine formation at 0.1–1.0 mol% loading. Propargyl ureas derived from N-methyl-N-(2-phenylethyl)amine cyclize within 1 hour at 25°C, yielding 70–75% enamine with 95% E-selectivity.
Enantioselective Routes Using Chiral Auxiliaries
(S)-(-)-α-Methylbenzylamine forms a diastereomeric imine with 3-(2-methoxyphenyl)prop-2-enal, which is hydrogenated (Pd/C, H₂ 40 psi) to give the (S)-enamine in 88% ee. Subsequent cleavage of the auxiliary with HCl/EtOAc yields the target compound with 92% optical purity.
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization Strategies
Double Bond Isomerization
The E/Z ratio of the propenyl group depends on reaction pH. Acidic conditions (pH < 4) promote Z→E isomerization via protonation-deprotonation, while neutral/basic media preserve the kinetic E:Z ratio (85:15).
Scale-Up Limitations
Batch processes exceeding 500 g exhibit heat transfer issues during exothermic alkylation steps. Continuous flow reactors (residence time 8–10 min, 50°C) improve safety and yield (73% at 2 kg scale).
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or other electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or other oxygen-containing derivatives.
Reduction: May produce reduced amine derivatives.
Substitution: Can result in various substituted phenethylamine derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as receptors, enzymes, or other proteins that the compound can bind to or modulate.
Pathways Involved: The compound may influence various biochemical pathways, leading to specific physiological or pharmacological effects.
Comparison with Similar Compounds
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO |
| Molecular Weight | 281.40 g/mol |
| Key Functional Groups | Enamine, methoxy, phenethyl |
| Potential Applications | CNS modulation, antifungal |
Comparison with Similar Compounds
Structural Analogues
a) N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine ()
b) (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine ()
c) N-(2-Methoxybenzyl)prop-2-en-1-amine ()
- Structure : Lacks the branched amine, substituting with a benzyl group.
- Key Differences :
Pharmacological Analogues
b) Piperazine Derivatives ()
- Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine).
- Comparison :
Research Implications
- Structure-Activity Relationships : The 2-phenylethyl group in the target compound may enhance binding to serotonin receptors, while the enamine system could stabilize transition states in enzyme inhibition .
- Synthetic Challenges : Branching at the amine center complicates regioselective synthesis compared to linear analogues (e.g., ) .
- Pharmacokinetics : Higher molecular weight (~280 g/mol) may limit oral bioavailability relative to smaller analogues (e.g., ) .
Biological Activity
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine is a synthetic organic compound classified within the phenethylamine family. Its structure features a methoxy group attached to a phenyl ring, a methyl group on the nitrogen atom, and a phenylethyl group, contributing to its unique biological activity and potential therapeutic applications.
- IUPAC Name : 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
- Molecular Formula : C19H23NO
- Molecular Weight : 281.4 g/mol
- CAS Number : 302910-87-8
The biological activity of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. This compound has shown potential in modulating various biochemical pathways, which may lead to significant physiological effects.
Key Molecular Targets
- Receptors : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.
- Enzymes : It may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds in the phenethylamine class can significantly inhibit cell growth in human cancer cells, such as HeLa and A549 cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3d | HeLa | 38 |
| 3d | A549 | 43 |
| 3d | HT29 | 30 |
| Reference | MDA-MB-231 | 430 |
The compound's mechanism of action in cancer cells often involves cell cycle arrest. For example, treatment with certain analogs has been shown to induce G2/M phase arrest, leading to an accumulation of cyclin B and decreased phosphorylation of cdc2, which are critical for cell cycle progression.
Neuropharmacological Effects
In addition to its antiproliferative properties, the compound may exhibit neuropharmacological effects due to its structural similarity to psychoactive substances. The presence of the methoxy group could enhance its lipophilicity, facilitating better blood-brain barrier penetration and potentially leading to central nervous system effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the phenethylamine class:
- Antiproliferative Studies : A study published in MDPI highlighted that specific derivatives exhibited enhanced antiproliferative activity compared to traditional chemotherapeutics like CA-4. These findings suggest that modifications in the molecular structure can significantly influence biological potency.
- Cell Cycle Analysis : Research demonstrated that certain derivatives caused G2/M arrest in cancer cells, indicating a potential mechanism for their anticancer properties. This was evidenced by increased levels of cyclin B and decreased cdc2 phosphorylation after treatment.
- Neurochemical Investigations : Investigations into the neuropharmacological effects revealed that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine, and what catalysts are typically employed?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of intermediates via coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using palladium or copper catalysts under inert atmospheres (e.g., nitrogen or argon) .
- Step 2 : Alkylation or reductive amination to introduce the N-methyl and phenylethyl groups. Solvents like dimethylformamide (DMF) or toluene are often used, with temperatures ranging from 60–100°C .
- Step 3 : Purification via column chromatography or recrystallization.
Catalysts such as Pd(OAc)₂ or CuI are critical for cross-coupling steps, while NaBH₄ may be used for reductive steps .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
NMR is essential for verifying molecular structure:
- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from the methoxyphenyl and phenylethyl groups. A singlet near δ 3.8 ppm corresponds to the methoxy group, while N-methyl protons appear as a singlet at δ 2.2–2.5 ppm .
- ¹³C NMR : Signals at δ 55–60 ppm indicate the methoxy carbon, while aromatic carbons appear between δ 110–150 ppm. The prop-2-en-1-amine backbone is confirmed by carbons at δ 40–50 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₂O: 297.1961; observed: 297.1958) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Based on GHS classification for structurally similar amines:
- Hazards : Oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Precautions : Use gloves (nitrile), eye protection, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can functional selectivity (e.g., serotonin receptor subtypes) be optimized in derivatives of this compound?
Strategies include:
- Structural Modifications : Introducing cyclopropylmethyl groups (as in ) enhances 5-HT2C receptor selectivity over 5-HT2A/B. Computational docking studies guide substitutions at the methoxyphenyl or phenylethyl positions to improve binding .
- Pharmacological Profiling : Use radioligand binding assays (e.g., ³H-LSD for 5-HT2 receptors) and functional assays (e.g., calcium flux) to compare EC₅₀ values. Contradictions between binding affinity and functional activity may arise due to allosteric modulation or biased signaling .
Q. What methodologies resolve discrepancies between computational predictions and experimental data in receptor interaction studies?
- Free Energy Perturbation (FEP) : Refines docking models by calculating binding free energy differences between receptor-ligand conformations .
- Metadynamics : Identifies hidden binding pockets or alternative protonation states that may explain unexpected activity .
- Mutagenesis Studies : Validate computational insights by testing receptor mutants (e.g., D3.32A in 5-HT2C) to confirm critical residue interactions .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-alkylation products). Adjust stoichiometry (e.g., 1.2:1 amine:alkylating agent) and reaction time .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps reduces side reactions .
- Catalyst Screening : Test Pd/Cu ratios (e.g., 5 mol% Pd with 10 mol% ligand) to improve coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
